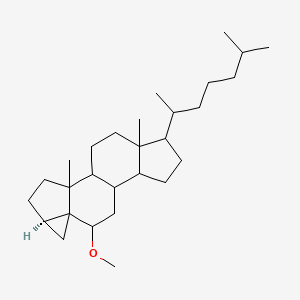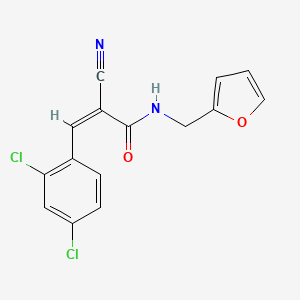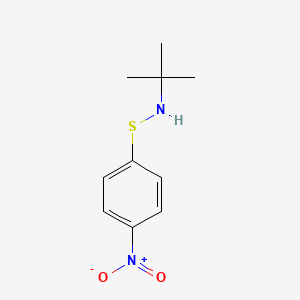
N'-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bulky tert-butyl groups and a hydrazide functional group, which contribute to its stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 4-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazide functional group and the bulky tert-butyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antioxidant properties and has been investigated for its potential use in protecting cells from oxidative stress.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
Mécanisme D'action
The mechanism of action of N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and hydrazide functional group enable it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biochemical effects, including antioxidant activity and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Galvinoxyl: A stable free radical with similar antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl): Another stable free radical used in antioxidant assays.
BDPA (11 α,γ-bisdiphenylene-β-phenylallyl): Known for its electron spin relaxation properties.
Uniqueness
N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide stands out due to its unique combination of bulky tert-butyl groups and a hydrazide functional group, which confer enhanced stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C22H28N2O3 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N-(3,5-ditert-butyl-4-hydroxyphenyl)imino-4-methoxybenzamide |
InChI |
InChI=1S/C22H28N2O3/c1-21(2,3)17-12-15(13-18(19(17)25)22(4,5)6)23-24-20(26)14-8-10-16(27-7)11-9-14/h8-13,25H,1-7H3 |
Clé InChI |
DHKPNSPMANHEAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966866.png)



![7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966901.png)

![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)
